molecular formula C25H22N4O4S B11190468 N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide

N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide

Cat. No.: B11190468
M. Wt: 474.5 g/mol
InChI Key: ARJQUEFVVKMABX-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenyl group, and a thioxohexahydropyrimidine ring

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate, followed by heating with phosphorus oxychloride to form esters of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acids . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors on cell surfaces, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar compounds include 3-amino-4-arylpyridin-2(1H)-ones and other derivatives with similar structural motifs . Compared to these compounds, N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

3-benzamido-N-(3-methoxyphenyl)-6-oxo-1-phenyl-2-sulfanylidene-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C25H22N4O4S/c1-33-20-14-8-11-18(15-20)26-24(32)21-16-22(30)28(19-12-6-3-7-13-19)25(34)29(21)27-23(31)17-9-4-2-5-10-17/h2-15,21H,16H2,1H3,(H,26,32)(H,27,31)

InChI Key

ARJQUEFVVKMABX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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